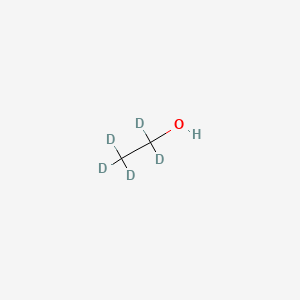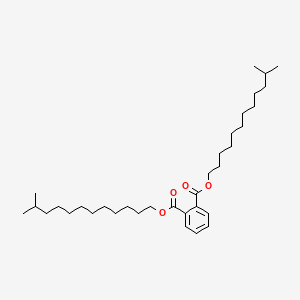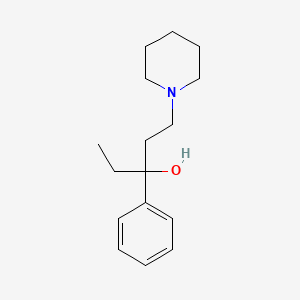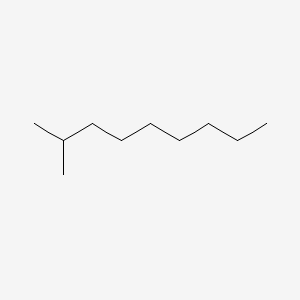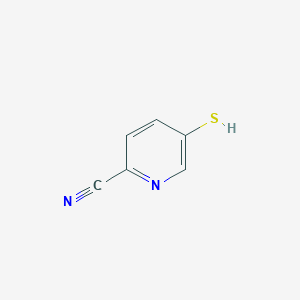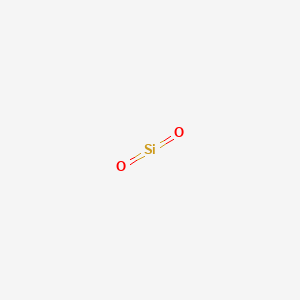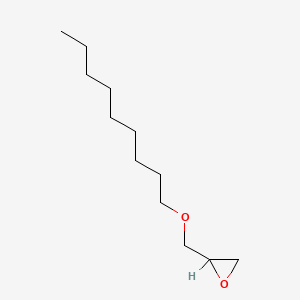
((Nonyloxy)methyl)oxirane
Vue d'ensemble
Description
((Nonyloxy)methyl)oxirane is a compound with the molecular formula C12H24O2 . It is also known by other names such as 2-(nonoxymethyl)oxirane and glycidyl nonyl ether .
Synthesis Analysis
The synthesis of((Nonyloxy)methyl)oxirane can be achieved from 1-Bromo-2,3-epoxypropane and 1-Nonanol . Another study presents a stereoselective synthesis of cis-thiiranes, which are similar to oxiranes, by taking advantage of stereospecific electrocyclization of trans-thiocarbonyl ylides . Molecular Structure Analysis
The molecular structure of((Nonyloxy)methyl)oxirane includes a total of 38 bonds. There are 14 non-H bonds, 10 rotatable bonds, 1 three-membered ring, 2 ethers (aliphatic), and 1 Oxirane . Chemical Reactions Analysis
The major overall reaction pathway at lower combustion temperatures is oxiranyl radical dissociation to a methyl radical and carbon monoxide. Oxiranyl radical dissociation to a ketene and hydrogen atom is the key reaction path above 700 K .Physical And Chemical Properties Analysis
((Nonyloxy)methyl)oxirane has a molecular weight of 200.32 g/mol. It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2. It has 10 rotatable bonds. The Exact Mass is 200.177630004 g/mol and the Monoisotopic Mass is also 200.177630004 g/mol .
Applications De Recherche Scientifique
Synthesis of New Oxetane Derivatives
Oxetanes are a class of organic compounds that contain a four-membered ring. 2-(nonoxymethyl)oxirane has been used in the synthesis of new oxetane derivatives . The oxetane motif can be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .
2. Enhancement of Polymerization Kinetics and Polymer Properties The combination of oxiranes and oxetanes has been shown to enhance the reactivity of each monomer, the overall reaction kinetics, and the final physical properties of polymer films . This is particularly useful in cationic photopolymerizations, which offer unique advantages for many applications .
Ring-Expansion Reactions
Oxirane and oxetane ring-expansion reactions are a significant area of research in organic chemistry . These reactions involve the expansion of the three-membered oxirane ring or the four-membered oxetane ring to form larger cyclic structures .
Formation of Spirocyclic Compounds
The combination of oxiranes and oxetanes has been used in the generation of spirocyclic compounds . These are compounds that contain two or more rings that share a single atom .
Development of New Synthetic Methods
The study of oxiranes and oxetanes has led to the development of new synthetic methods . For example, the methylenation of epoxides with dimethylsulfoxonium methylide has been modeled and shown to proceed via an SN2 transition structure .
Accessing Chiral Oxetanes
Enantioenriched chiral oxetanes have been accessed from enantioenriched epoxides with full retention of enantiomeric purity . This is particularly important in the field of medicinal chemistry, where the chirality of a molecule can significantly affect its biological activity .
Mécanisme D'action
Target of Action
Oxiranes in general are known to interact with various biological targets, including enzymes and proteins, due to their reactivity .
Mode of Action
The mode of action of 2-(nonyloxymethyl)oxirane involves a ring-opening reaction initiated by a tertiary amine . This reaction is a series of parallel consecutive stages:
- Quaternization of the tertiary amine by the activated oxirane .
- Participation of the carboxylate anion in the ring-opening of both nonactivated and activated oxirane .
Biochemical Pathways
The ring-opening reactions of oxiranes are commonly used in the synthesis of oxirane resins, composite materials, and plasticizers . They also allow the production of functionalized molecules bearing multiple reaction centers at contiguous or distal carbon atoms .
Result of Action
The result of the action of 2-(nonyloxymethyl)oxirane involves the formation of β-hydroxypropyl ester . This is achieved through the ring-opening reaction of oxirane by carboxylic acid, catalyzed by a tertiary amine .
Action Environment
The action, efficacy, and stability of 2-(nonyloxymethyl)oxirane can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals .
Safety and Hazards
Orientations Futures
The development of controlled (co)polymerization techniques for epoxides has significantly expanded the scope of polymer science and engineering, offering new opportunities for the synthesis of advanced polymeric materials . The ability to precisely control the monomer distribution along the copolymer chain is essential to tailor the physical and mechanical properties .
Propriétés
IUPAC Name |
2-(nonoxymethyl)oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-13-10-12-11-14-12/h12H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKXMAURKVLACV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOCC1CO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50872299 | |
| Record name | 2-[(Nonyloxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50872299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((Nonyloxy)methyl)oxirane | |
CAS RN |
10580-65-1 | |
| Record name | 2-[(Nonyloxy)methyl]oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10580-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ((Nonyloxy)methyl)oxirane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010580651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC291916 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291916 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [(nonyloxy)methyl]oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.058 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



